

Application Notes: Co-staining ER Flipper-TR with Organelle-Specific Markers

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Compound of Interest

Compound Name: *ER Flipper-TR 28*

Cat. No.: *B15553085*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a central organelle involved in a myriad of cellular processes, including protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical and functional interaction of the ER with other organelles is critical for cellular function. ER Flipper-TR is a fluorescent probe that specifically targets the ER membrane and reports on membrane tension through changes in its fluorescence lifetime. Visualizing the ER in the context of other cellular compartments is essential for understanding the intricate interplay between organelles. This document provides detailed protocols for co-staining the endoplasmic reticulum using ER Flipper-TR with markers for other key organelles: mitochondria, the Golgi apparatus, lysosomes, and the nucleus.

ER Flipper-TR Properties

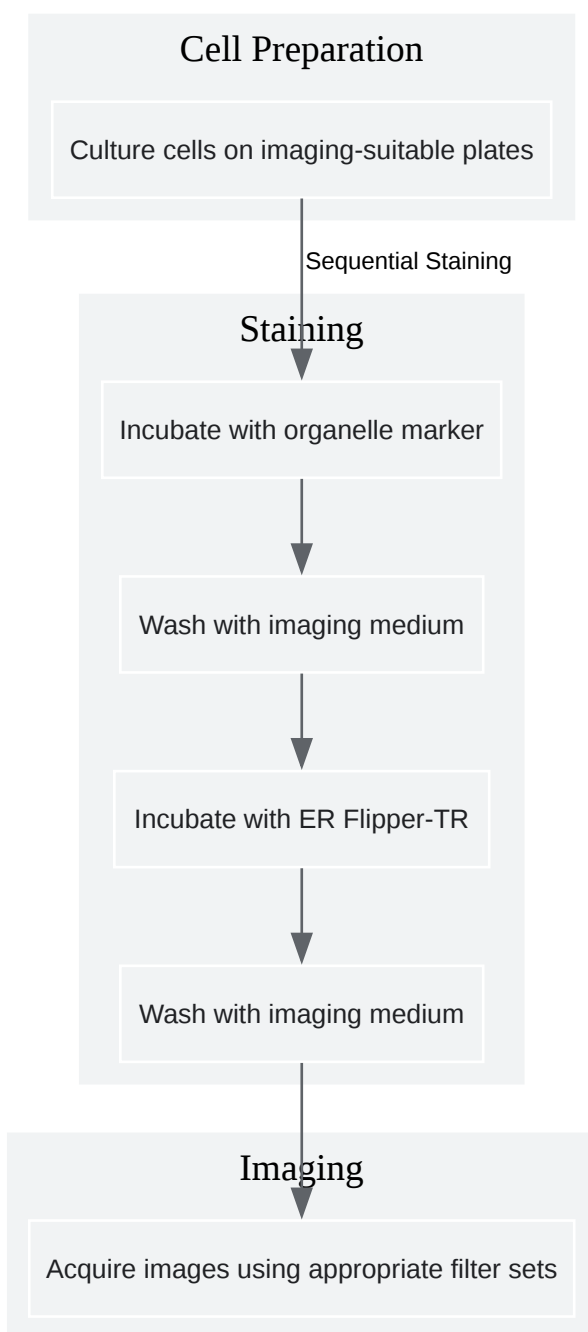
ER Flipper-TR is a live-cell imaging probe that spontaneously localizes to the ER membrane. Its fluorescence lifetime, rather than intensity, is a sensitive indicator of membrane tension.

Property	Value
Excitation Maximum	~480 nm[1][2][3]
Emission Maximum	~600 nm[1][2][3]
Recommended Excitation Laser	488 nm[1][2][3][4][5]
Recommended Emission Filter	575-625 nm bandpass[1][2][3][4][5]
Staining Type	Live-cell imaging

Co-staining Experimental Workflows

General Workflow for Co-staining

The following diagram outlines the general workflow for co-staining live cells with ER Flipper-TR and another organelle marker.



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Caption: General sequential staining workflow for co-labeling organelles.

Protocols for Co-staining ER Flipper-TR

The following protocols are designed for live-cell imaging and have been optimized for spectral compatibility with ER Flipper-TR. It is recommended to perform single-stain controls to confirm

localization and to check for any bleed-through between channels with your specific imaging setup.

Live-Cell Imaging Buffer

For optimal results and to maintain cell health during imaging, it is recommended to use a live-cell imaging solution, such as Hank's Balanced Salt Solution (HBSS) supplemented with calcium and magnesium, or a commercially available live-cell imaging buffer. Phenol red-free media is also recommended to reduce background fluorescence.

Co-staining of ER and Mitochondria

Mitochondrial Marker: MitoTracker™ Green FM

- Excitation/Emission: ~490/516 nm
- Properties: Covalently binds to mitochondrial proteins, independent of mitochondrial membrane potential.

Co-staining Protocol:

Step	Procedure	Notes
1.	Prepare a 1 mM stock solution of MitoTracker™ Green FM in anhydrous DMSO.	
2.	Culture cells on a glass-bottom dish or chamber slide to the desired confluency.	
3.	Dilute the MitoTracker™ Green FM stock solution to a final working concentration of 100-200 nM in pre-warmed serum-free medium or live-cell imaging buffer.	
4.	Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.	
5.	Incubate the cells with the MitoTracker™ Green FM working solution for 15-30 minutes at 37°C.	
6.	Wash the cells twice with pre-warmed live-cell imaging buffer.	
7.	Prepare a 1 µM working solution of ER Flipper-TR in pre-warmed live-cell imaging buffer from a 1 mM DMSO stock.	
8.	Incubate the cells with the ER Flipper-TR working solution for 15 minutes at 37°C. [4]	

9.	Wash the cells once with pre-warmed live-cell imaging buffer.	The probe does not need to be completely removed as it is only fluorescent in membranes.[4]
10.	Image the cells immediately in live-cell imaging buffer.	Acquire the green (MitoTracker) and red (ER Flipper-TR) channels sequentially to minimize bleed-through.

Quantitative Data Summary:

Parameter	ER Flipper-TR	MitoTracker™ Green FM
Excitation (nm)	~480	~490
Emission (nm)	~600	~516
Recommended Working Concentration	1 μ M	100-200 nM
Incubation Time	15 min	15-30 min

Co-staining of ER and Golgi Apparatus

Golgi Marker: BODIPY™ FL C5-Ceramide

- Excitation/Emission: ~505/511 nm
- Properties: A fluorescent lipid analog that localizes to the Golgi apparatus.

Co-staining Protocol:

Step	Procedure	Notes
1.	Prepare a 5 mM stock solution of BODIPY™ FL C5-Ceramide in DMSO.	
2.	Culture cells on a glass-bottom dish or chamber slide to the desired confluency.	
3.	Dilute the BODIPY™ FL C5-Ceramide stock solution to a final working concentration of 5 μ M in pre-warmed serum-free medium or live-cell imaging buffer.	
4.	Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.	
5.	Incubate the cells with the BODIPY™ FL C5-Ceramide working solution for 30 minutes at 4°C.	Incubation at 4°C allows the probe to accumulate in the Golgi.
6.	Wash the cells twice with ice-cold live-cell imaging buffer.	
7.	Add pre-warmed live-cell imaging buffer and incubate for a further 30 minutes at 37°C.	This "chase" period allows for the proper localization of the probe to the Golgi.
8.	Wash the cells once with pre-warmed live-cell imaging buffer.	
9.	Prepare a 1 μ M working solution of ER Flipper-TR in pre-warmed live-cell imaging	

	buffer from a 1 mM DMSO stock.	
10.	Incubate the cells with the ER Flipper-TR working solution for 15 minutes at 37°C.[4]	
11.	Wash the cells once with pre-warmed live-cell imaging buffer.	
12.	Image the cells immediately in live-cell imaging buffer.	Acquire the green (BODIPY) and red (ER Flipper-TR) channels sequentially.

Quantitative Data Summary:

Parameter	ER Flipper-TR	BODIPY™ FL C5-Ceramide
Excitation (nm)	~480	~505
Emission (nm)	~600	~511
Recommended Working Concentration	1 µM	5 µM
Incubation Time	15 min	30 min at 4°C, then 30 min at 37°C

Co-staining of ER and Lysosomes

Lysosomal Marker: LysoTracker™ Green DND-26

- Excitation/Emission: ~504/511 nm
- Properties: A fluorescent acidotropic probe that accumulates in acidic organelles like lysosomes.

Co-staining Protocol:

Step	Procedure	Notes
1.	Prepare a 1 mM stock solution of LysoTracker™ Green DND-26 in DMSO.	
2.	Culture cells on a glass-bottom dish or chamber slide to the desired confluency.	
3.	Dilute the LysoTracker™ Green DND-26 stock solution to a final working concentration of 50-75 nM in pre-warmed serum-free medium or live-cell imaging buffer.	
4.	Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.	
5.	Incubate the cells with the LysoTracker™ Green DND-26 working solution for 30 minutes at 37°C.	
6.	Wash the cells twice with pre-warmed live-cell imaging buffer.	
7.	Prepare a 1 µM working solution of ER Flipper-TR in pre-warmed live-cell imaging buffer from a 1 mM DMSO stock.	
8.	Incubate the cells with the ER Flipper-TR working solution for 15 minutes at 37°C. [4]	

9.	Wash the cells once with pre-warmed live-cell imaging buffer.	
10.	Image the cells immediately in live-cell imaging buffer.	Acquire the green (LysoTracker) and red (ER Flipper-TR) channels sequentially.

Quantitative Data Summary:

Parameter	ER Flipper-TR	LysoTracker™ Green DND-26
Excitation (nm)	~480	~504
Emission (nm)	~600	~511
Recommended Working Concentration	1 μ M	50-75 nM
Incubation Time	15 min	30 min

Co-staining of ER and Nucleus

Nuclear Marker: Hoechst 33342

- Excitation/Emission: ~350/461 nm (when bound to DNA)
- Properties: A cell-permeant dye that binds to the minor groove of DNA.

Co-staining Protocol:

Step	Procedure	Notes
1.	Prepare a 10 mg/mL stock solution of Hoechst 33342 in water.	
2.	Culture cells on a glass-bottom dish or chamber slide to the desired confluency.	
3.	Dilute the Hoechst 33342 stock solution to a final working concentration of 1-5 µg/mL in pre-warmed serum-free medium or live-cell imaging buffer.	
4.	Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.	
5.	Incubate the cells with the Hoechst 33342 working solution for 10-20 minutes at 37°C.	
6.	Wash the cells twice with pre-warmed live-cell imaging buffer.	
7.	Prepare a 1 µM working solution of ER Flipper-TR in pre-warmed live-cell imaging buffer from a 1 mM DMSO stock.	
8.	Incubate the cells with the ER Flipper-TR working solution for 15 minutes at 37°C. [4]	

9.	Wash the cells once with pre-warmed live-cell imaging buffer.	
10.	Image the cells immediately in live-cell imaging buffer.	Acquire the blue (Hoechst) and red (ER Flipper-TR) channels sequentially.

Quantitative Data Summary:

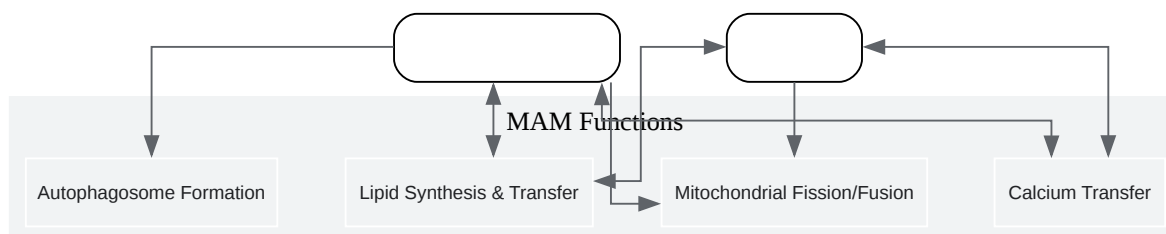
Parameter	ER Flipper-TR	Hoechst 33342
Excitation (nm)	~480	~350
Emission (nm)	~600	~461
Recommended Working Concentration	1 μ M	1-5 μ g/mL
Incubation Time	15 min	10-20 min

Inter-organellar Communication and Signaling Pathways

The co-localization of the ER with other organelles is often indicative of direct membrane contact sites that facilitate crucial signaling and exchange processes.

ER-Mitochondria Crosstalk

The ER and mitochondria form specialized membrane contact sites known as Mitochondria-Associated Membranes (MAMs). These sites are critical for several cellular functions.

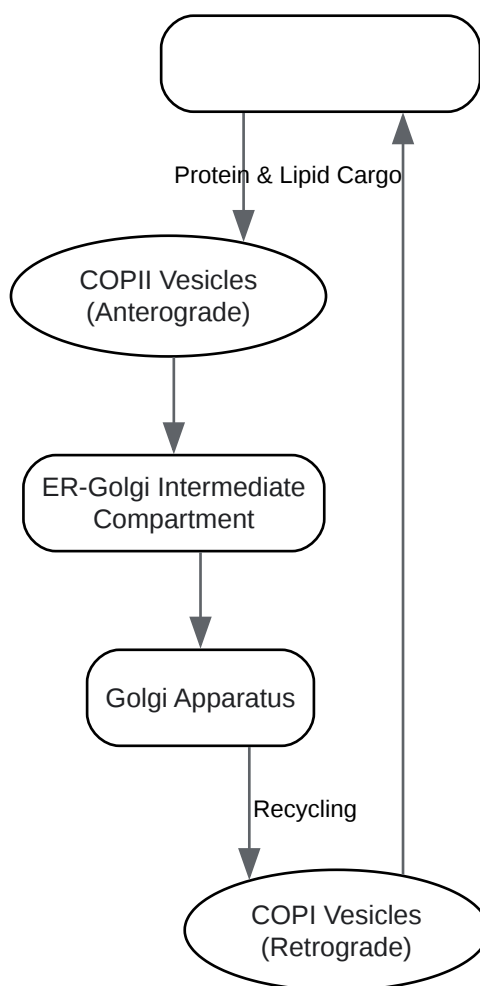


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Caption: Key functions mediated by ER-Mitochondria contact sites (MAMs).

ER-Golgi Trafficking

The ER and Golgi apparatus are key components of the secretory pathway. Proteins and lipids are synthesized in the ER and transported to the Golgi for further processing and sorting.

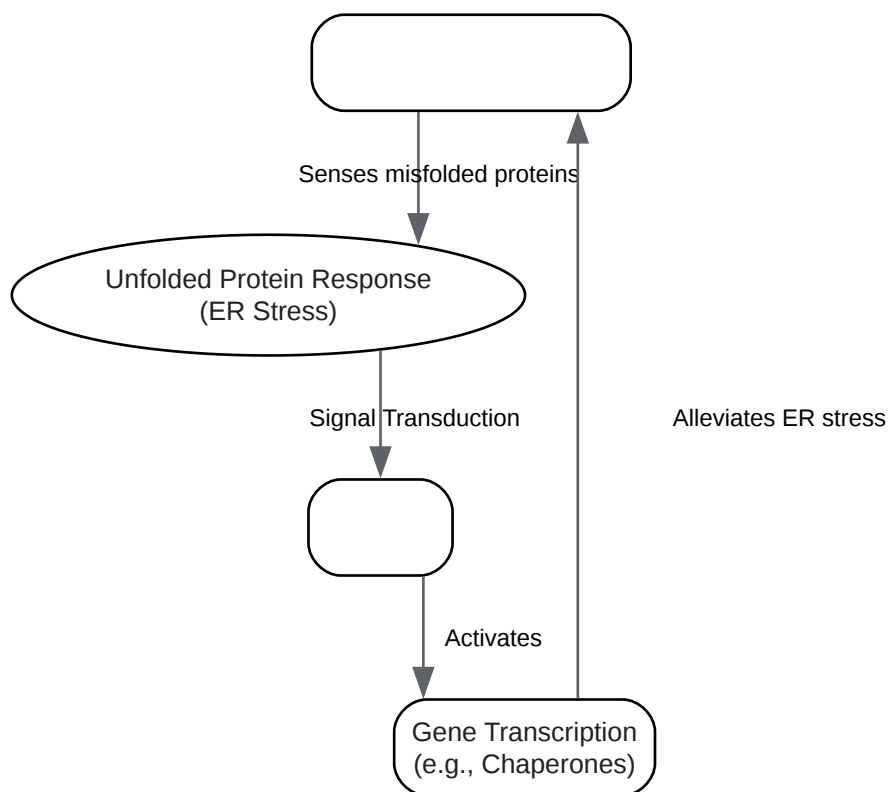
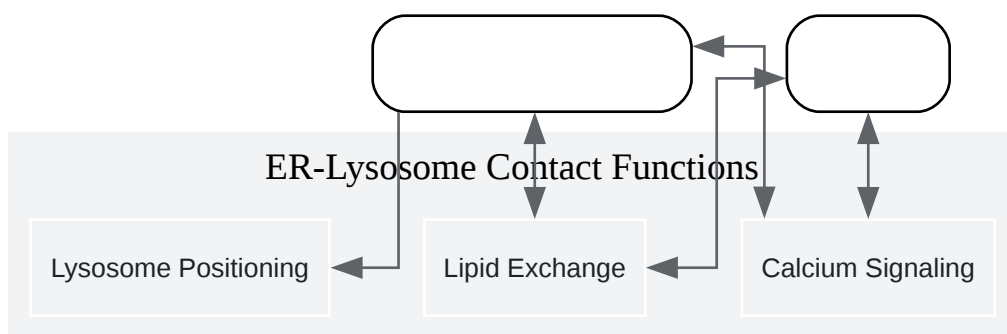


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Caption: Vesicular transport between the ER and the Golgi apparatus.

ER-Lysosome Communication

ER-lysosome contact sites are involved in the regulation of lysosomal function, positioning, and nutrient sensing.



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